3-Methoxy-1,2-oxazol-5-ol
Description
3-Methoxy-1,2-oxazol-5-ol is a heterocyclic compound featuring a five-membered oxazole ring with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 5 and 3, respectively. The oxazole core consists of one oxygen and one nitrogen atom, contributing to its aromaticity and reactivity.
Properties
Molecular Formula |
C4H5NO3 |
|---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
3-methoxy-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H5NO3/c1-7-3-2-4(6)8-5-3/h2,5H,1H3 |
InChI Key |
DEGCIJOWKLHOLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)ON1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of methoxyamine with a suitable β-keto ester under acidic conditions, leading to the formation of the oxazole ring . Another approach involves the use of hydroxylamine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical applications .
Scientific Research Applications
3-Methoxy-1,2-oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 3-Methoxy-1,2-oxazol-5-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-Methoxy-1,2-oxazol-5-ol with structurally related heterocycles:
Reactivity and Functionalization
- Electrophilic Substitution : The methoxy group at position 3 in this compound is electron-donating, directing electrophilic attacks to the para position (C-4) of the oxazole ring. This contrasts with 3-Methyl-1,2-oxazol-5-ol, where the methyl group exerts weaker electronic effects .
- Hydroxyl Group Reactivity : The -OH at position 5 enables hydrogen bonding and participation in condensation or glycosylation reactions, similar to 5-hydroxyl derivatives in triazole synthesis .
- Thiazole vs. Oxazole : Replacing oxygen with sulfur (as in thiazole analogs) increases ring stability and polarizability, altering binding affinities in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
